2-chloro-N-(2-chloro-4,6-dimethylphenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(2-chloro-4,6-dimethylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of chloro, dimethyl, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)-4-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This is usually done by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated nitrobenzene with an amine derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-chloro-4,6-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and dimethyl groups may also contribute to the compound’s overall reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide
- 2-chloro-N-(2-chloro-4,6-dimethylphenyl)benzamide
Uniqueness
2-chloro-N-(2-chloro-4,6-dimethylphenyl)-4-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these groups.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-4,6-dimethylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-8-5-9(2)14(13(17)6-8)18-15(20)11-4-3-10(19(21)22)7-12(11)16/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVGFBNAKHSVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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